molecular formula C11H15ClO2 B13689316 5-(tert-Butoxy)-3-chloroanisole

5-(tert-Butoxy)-3-chloroanisole

Katalognummer: B13689316
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: JZVZNZKXRASLPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butoxy)-3-chloroanisole is an organic compound that features a tert-butoxy group and a chloroanisole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-3-chloroanisole typically involves the protection of hydroxyl groups using tert-butyl groups. One common method is the reaction of 3-chloroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(tert-Butoxy)-3-chloroanisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(tert-Butoxy)anisole.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 5-(tert-Butoxy)anisole.

    Substitution: Formation of various substituted anisoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(tert-Butoxy)-3-chloroanisole involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The chloroanisole moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloroanisole: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.

    5-(tert-Butoxy)anisole: Lacks the chloro group, resulting in different reactivity and applications.

Uniqueness

5-(tert-Butoxy)-3-chloroanisole is unique due to the presence of both the tert-butoxy and chloroanisole groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C11H15ClO2

Molekulargewicht

214.69 g/mol

IUPAC-Name

1-chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-8(12)5-9(7-10)13-4/h5-7H,1-4H3

InChI-Schlüssel

JZVZNZKXRASLPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=C1)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.